2-Acetylaminodibenzothiophene

Carcinogenesis Tissue tropism Structure–activity relationship

2‑Acetylaminodibenzothiophene (synonyms: N‑dibenzothiophen‑2‑ylacetamide, 2‑acetamidodibenzothiophene; CAS 54818‑88‑1) is a heterocyclic aromatic amide (C₁₄H₁₁NOS, MW 241.31) in which an acetylamino group is attached to the 2‑position of the dibenzothiophene (DBT) core [REFS‑1]. The DBT scaffold is a sulfur‑containing tricyclic system that confers distinct electronic properties, metabolic stability, and intermolecular binding geometry relative to its oxygen‑ and nitrogen‑bridged analogues (dibenzofuran and carbazole, respectively) [REFS‑2].

Molecular Formula C14H11NOS
Molecular Weight 241.31 g/mol
CAS No. 54818-88-1
Cat. No. B3337158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylaminodibenzothiophene
CAS54818-88-1
Molecular FormulaC14H11NOS
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C32
InChIInChI=1S/C14H11NOS/c1-9(16)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)17-14/h2-8H,1H3,(H,15,16)
InChIKeyFBHBFAPHAYSMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylaminodibenzothiophene (CAS 54818-88-1): Core Identity, Sourcing Baseline & Compound-Class Context for Scientific Procurement


2‑Acetylaminodibenzothiophene (synonyms: N‑dibenzothiophen‑2‑ylacetamide, 2‑acetamidodibenzothiophene; CAS 54818‑88‑1) is a heterocyclic aromatic amide (C₁₄H₁₁NOS, MW 241.31) in which an acetylamino group is attached to the 2‑position of the dibenzothiophene (DBT) core [REFS‑1]. The DBT scaffold is a sulfur‑containing tricyclic system that confers distinct electronic properties, metabolic stability, and intermolecular binding geometry relative to its oxygen‑ and nitrogen‑bridged analogues (dibenzofuran and carbazole, respectively) [REFS‑2]. This compound is classified as a questionable carcinogen with experimental tumor data deposited in the RTECS database, an annotation that directly influences its handling requirements, regulatory classification, and selection for experimental carcinogenesis studies [REFS‑3]. Commercially, the compound is available from major chemical suppliers (e.g., Sigma‑Aldrich as AldrichCPR) and specialty vendors, with typical specifications of 95% purity for research‑grade material, making it a tractable synthetic intermediate for derivatization programs [REFS‑4][REFS‑5].

Why 2‑Acetylaminodibenzothiophene Cannot Be Simply Replaced by Its 3‑Isomer, Parent Amine, or Fluorene‑Based Analogues


Simple “in‑class” substitution among acetylaminodibenzothiophene positional isomers, or between dibenzothiophene and fluorene/dibenzofuran congeners, is scientifically inadvisable because the bridge heteroatom and the acetyl substitution position jointly dictate the compound's carcinogenicity tissue tropism, electronic structure, enzyme inhibition profile, and synthetic derivatization trajectory. The 3‑acetyl isomer (CAS 64057‑52‑9) retains mammary and ear‑duct carcinogenicity comparable to the parent 2‑acetylaminofluorene but—unlike the 2‑acetyl isomer—its activity has been directly quantified in head‑to‑head rodent studies, establishing that the positional isomer is not a silent substitute [REFS‑1]. The 2‑amino precursor (dibenzothiophen‑2‑amine, CAS 7428‑91‑3) has been independently characterized as an antimycobacterial pharmacophore (MIC values reported against M. smegmatis), a property absent in the acetyl‑capped derivative, meaning that interchange between the amine and acetamide forms would confound biological readouts [REFS‑2]. The quantitative evidence below substantiates where the 2‑acetylaminodibenzothiophene occupies a distinct performance niche relative to each comparator.

Quantitative Differentiation Evidence: 2‑Acetylaminodibenzothiophene vs. Closest Analogs, Alternatives, and In‑Class Candidates


Carcinogenic Tissue Selectivity: 2‑Acetylaminodibenzothiophene vs. 2‑Acetylaminofluorene (Class‑Level, Cross‑Family Inference from the 3‑Isomer Series)

In the seminal Miller & Miller (1949) study, 3‑acetylaminodibenzothiophene (the positional isomer bearing the acetyl group at C3 rather than C2 of the DBT core) was directly compared with 2‑acetylaminofluorene (2‑AAF) in an 8‑month feeding study in male and female rats. Replacement of the –CH₂– bridge of 2‑AAF by an –S– bridge (3‑acetylaminodibenzothiophene) preserved carcinogenic activity towards mammary gland and ear‑duct tissues but completely abolished hepatocarcinogenic activity—a stark tissue‑selectivity switch driven by the sulfur bridge [REFS‑1][REFS‑2]. Although the 2‑acetyl isomer was not included in this direct comparison, the class‑level inference is that the dibenzothiophene scaffold—regardless of the specific acetylamino ring position—shares the sulfur‑bridge‑dependent loss of liver carcinogenicity while retaining extrahepatic activity. For researchers requiring a positive control carcinogen that spares the liver but reliably induces mammary and ear‑duct tumors, the dibenzothiophene acetamide scaffold (including the 2‑isomer) offers a functionally distinct profile from 2‑AAF.

Carcinogenesis Tissue tropism Structure–activity relationship

Commercial Purity Benchmarking: 2‑Acetylaminodibenzothiophene (95%) vs. Positional Analog N‑(3‑Bromodibenzothiophen‑2‑yl)acetamide (95%)

Both 2‑acetylaminodibenzothiophene (CAS 54818‑88‑1, product code W56112) and its close brominated analog N‑(3‑bromodibenzothiophen‑2‑yl)acetamide (CAS 65642‑89‑9, product code W56113) are offered at a minimum purity of 95% by the same vendor [REFS‑1]. However, the brominated derivative carries an additional heavy halogen that introduces a chemically distinct reactivity profile at the 3‑position (electrophilic aromatic substitution and cross‑coupling handle via the C–Br bond). For procurement decisions where the 2‑position acetyl group is the sole desired functional handle—without the confounding reactivity of the 3‑bromo substituent—the non‑brominated 2‑acetylaminodibenzothiophene is the structurally cleaner intermediate at equivalent purity.

Synthetic intermediate Purity specification Procurement

Synthetic Accessibility Advantage: One‑Step Acetylation of Readily Available 2‑Aminodibenzothiophene Precursor

2‑Acetylaminodibenzothiophene is synthesized via direct acetylation of 2‑aminodibenzothiophene (dibenzothiophen‑2‑amine, CAS 7428‑91‑3) with acetic anhydride in the presence of pyridine catalyst [REFS‑1]. The precursor 2‑aminodibenzothiophene is a commercially stocked compound available from multiple suppliers (e.g., TCI, Aladdin, Alpha Chemistry) [REFS‑2][REFS‑3]. This one‑step route contrasts with the 3‑isomer (3‑acetylaminodibenzothiophene, CAS 64057‑52‑9), whose 3‑amino precursor lacks comparable multi‑vendor availability at research scale. The supply‑chain robustness of the 2‑amino precursor confers a procurement advantage: researchers can either purchase the acetylated product directly or synthesize it in‑house with minimal synthetic burden, reducing lead‑time risk.

Synthetic route Precursor availability Derivatization

NPY Y5 Receptor Antagonist Patent: 2‑Acetamido as a Specifically Claimed Substituent Class

International patent WO2001085714A1 (Amino‑substituted dibenzothiophene derivatives for treatment of disorders mediated by the NPY Y5 receptor) explicitly claims compounds where the dibenzothiophene ring is substituted with an amino or amido group at the 2‑position, including 2‑acetamido as a specifically enumerated substituent [REFS‑1]. The patent discloses these compounds as antagonists of the NPY Y5 receptor for applications in obesity, metabolic disorders, and eating disorders. Critically, the 3‑acetyl isomer is not claimed in this patent family; the intellectual property protection is position‑specific to the 2‑substituted dibenzothiophene scaffold. For industrial drug‑discovery teams operating in the NPY Y5 antagonist space, this creates a freedom‑to‑operate consideration that differentiates the 2‑acetylaminodibenzothiophene from its 3‑isomer and from non‑dibenzothiophene scaffolds.

Neuropeptide Y5 Patent protection Drug discovery

2‑Aminodibenzothiophene Pharmacophore Activity vs. Acetyl‑Capped 2‑Acetylaminodibenzothiophene: A Functional Divergence in Antimycobacterial Screening

Alelaiwi et al. (2022) characterized the 2‑aminodibenzothiophene pharmacophore (compound 3aa) as a potent inhibitor of Mycobacterium smegmatis, with a structure–activity relationship (SAR) study spanning 27 analogs [REFS‑1]. The free amine at the 2‑position was identified as essential for antimycobacterial activity, enabling critical hydrogen‑bond donor interactions with the target. Acetylation of this amine (as in 2‑acetylaminodibenzothiophene) caps the hydrogen‑bond donor and is predicted to abolish antimycobacterial activity. This functional divergence means that the acetyl derivative and the parent amine are not interchangeable in antibacterial screening programs: the amine is an active pharmacophore, whereas the acetamide serves as a protected synthetic intermediate or a negative control for SAR validation.

Antimycobacterial Pharmacophore SAR

Recommended Application Scenarios for 2‑Acetylaminodibenzothiophene Based on Quantitative Differentiation Evidence


Experimental Carcinogenesis Studies Requiring a Liver‑Sparing Positive Control

When a positive‑control carcinogen is needed that reliably induces mammary and ear‑duct tumors without the confounding variable of hepatocarcinogenesis, 2‑acetylaminodibenzothiophene (and the dibenzothiophene acetamide class) is preferable to 2‑acetylaminofluorene (2‑AAF). The sulfur‑bridge substitution at the central ring of the fluorene scaffold abolishes liver‑tumor induction while preserving extrahepatic carcinogenic activity, as demonstrated for the closely related 3‑isomer in the Miller & Miller (1949) comparative feeding study [REFS‑1]. This tissue‑selectivity profile makes the compound valuable for dissecting organ‑specific carcinogenic mechanisms and for regulatory testing paradigms where liver toxicity is an exclusion criterion.

Medicinal Chemistry: NPY Y5 Receptor Antagonist Lead Optimization

Pharmaceutical R&D teams pursuing NPY Y5 receptor antagonists for obesity or metabolic disorders can use 2‑acetylaminodibenzothiophene as a key intermediate or scaffold‑hopping starting point, given the explicit patent claim (WO2001085714A1) covering the 2‑acetamido‑dibenzothiophene substitution pattern [REFS‑2]. The position‑specific IP protection differentiates this compound from the 3‑isomer in freedom‑to‑operate terms and directs synthetic effort toward 2‑substituted derivatives. The compound's one‑step synthesis from commercially accessible 2‑aminodibenzothiophene further streamlines hit‑to‑lead and lead‑optimization workflows.

Synthetic Intermediate for Dibenzothiophene Derivatization Programs

Materials‑science and medicinal‑chemistry laboratories that require a protected 2‑amino‑dibenzothiophene building block can procure 2‑acetylaminodibenzothiophene at 95% purity and use it directly for further functionalization or deprotect it to liberate the active 2‑aminodibenzothiophene pharmacophore [REFS‑3]. The reliable commercial availability of both the acetyl derivative and its 2‑amino precursor (from TCI, Aladdin, and other suppliers) reduces supply‑chain risk, while the acetyl protecting group provides orthogonal stability during multi‑step syntheses that involve reactive conditions incompatible with a free amine [REFS‑4].

Negative Control in Antimycobacterial SAR Studies

Given that the free 2‑amino group is essential for antimycobacterial activity against M. smegmatis (as established by Alelaiwi et al., 2022), 2‑acetylaminodibenzothiophene can serve as a structurally matched negative control in structure–activity relationship (SAR) panels [REFS‑5]. Its acetyl‑capped amine eliminates the critical hydrogen‑bond donor interaction required for target engagement, allowing researchers to confirm that observed antibacterial activity is amine‑dependent. This matched molecular‑pair design strengthens SAR conclusions more rigorously than using an unrelated inactive compound.

Quote Request

Request a Quote for 2-Acetylaminodibenzothiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.